molecular formula C12H17NO2S B12204805 1-(Benzenesulfonyl)azepane

1-(Benzenesulfonyl)azepane

Cat. No.: B12204805
M. Wt: 239.34 g/mol
InChI Key: SYWRFUXCKANUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)azepane is a chemical compound with the molecular formula C12H17NO2S It consists of an azepane ring, a seven-membered nitrogen-containing heterocycle, bonded to a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)azepane can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)azepane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(Benzenesulfonyl)azepane can be compared with other similar compounds, such as:

Uniqueness: The presence of the benzenesulfonyl group in this compound imparts unique chemical and biological properties, making it distinct from other azepane derivatives.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

1-(benzenesulfonyl)azepane

InChI

InChI=1S/C12H17NO2S/c14-16(15,12-8-4-3-5-9-12)13-10-6-1-2-7-11-13/h3-5,8-9H,1-2,6-7,10-11H2

InChI Key

SYWRFUXCKANUHS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.